2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid
Overview
Description
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Cyano Group: The cyano group is introduced via cyanoacetylation, where the thiophene derivative is treated with cyanoacetic acid or its derivatives under specific conditions.
Carbamoylation: The thiophene derivative is then subjected to carbamoylation using appropriate reagents to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
- **3-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-2,2-diethylpropanoic acid
- **(E)-N’-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethyl-formamidine
Uniqueness
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c1-7-8(2)24-14(10(7)6-16)17-13(19)9-4-3-5-11(18(22)23)12(9)15(20)21/h3-5H,1-2H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNPSFYETYJSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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